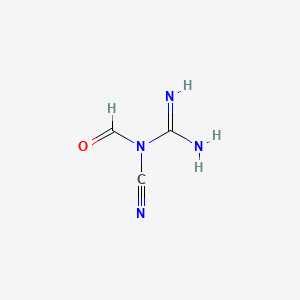![molecular formula C8H13NO3 B1630003 [(E)-3-acetamidobut-2-en-2-yl] acetate CAS No. 63199-86-0](/img/structure/B1630003.png)
[(E)-3-acetamidobut-2-en-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-acetylamino-1-methyl-propenyl ester typically involves the esterification of acetic acid with 2-acetylamino-1-methyl-propenyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-acetylamino-1-methyl-propenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
[(E)-3-acetamidobut-2-en-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[(E)-3-acetamidobut-2-en-2-yl] acetate is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a model compound for drug development and pharmacokinetic studies.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of acetic acid 2-acetylamino-1-methyl-propenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Acetic acid 2-acetylamino-1-methyl-propyl ester: Similar structure but with a different alkyl chain.
Acetic acid 2-acetylamino-1-methyl-butyl ester: Another similar compound with a longer alkyl chain.
Uniqueness
[(E)-3-acetamidobut-2-en-2-yl] acetate is unique due to its specific ester and amide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.
特性
CAS番号 |
63199-86-0 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
[(E)-3-acetamidobut-2-en-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-5(9-7(3)10)6(2)12-8(4)11/h1-4H3,(H,9,10)/b6-5+ |
InChIキー |
FTNVVYBSJAYCDF-AATRIKPKSA-N |
SMILES |
CC(=C(C)OC(=O)C)NC(=O)C |
異性体SMILES |
C/C(=C(/C)\OC(=O)C)/NC(=O)C |
正規SMILES |
CC(=C(C)OC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



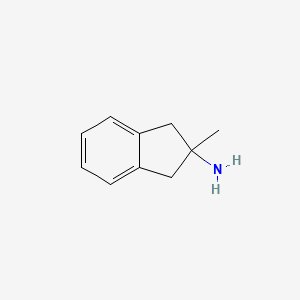
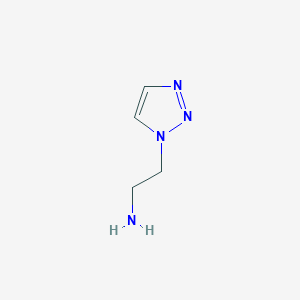
![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1629925.png)
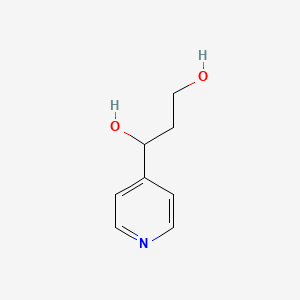

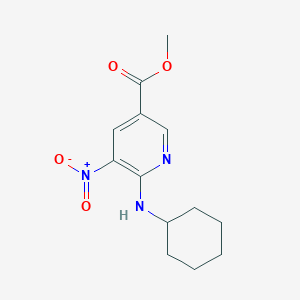
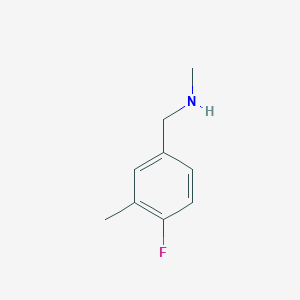
![Methyl 4-(4-chloro[1]benzothieno[2,3-d]pyrimidin-2-yl)cyclohexane-1-carboxylate](/img/structure/B1629931.png)

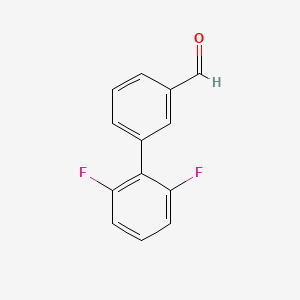
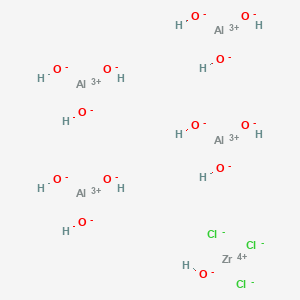
![[(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1629941.png)
